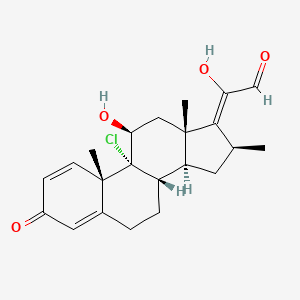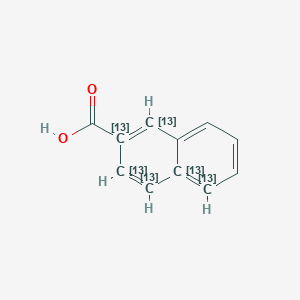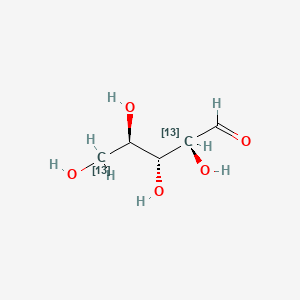
(R)-Propranolol-d7 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Propranolol-d7 Hydrochloride is a deuterated form of ®-Propranolol Hydrochloride, a non-selective beta-adrenergic receptor blocking agent. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of propranolol, as the deuterium atoms provide a distinct mass difference that can be detected using mass spectrometry.
Aplicaciones Científicas De Investigación
®-Propranolol-d7 Hydrochloride has a wide range of applications in scientific research, including:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of propranolol in the body.
Metabolism Studies: Helps in identifying metabolic pathways and metabolites of propranolol.
Drug Development: Used in the development of new beta-blockers and related compounds.
Biological Research: Investigates the effects of beta-blockers on various biological systems and diseases.
Industrial Applications: Used in the production of deuterated drugs and compounds for research purposes.
Mecanismo De Acción
Pharmacokinetics
®-Propranolol-d7 Hydrochloride is highly lipophilic and almost completely absorbed after oral administration . It undergoes high first-pass metabolism by the liver . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties significantly impact its bioavailability.
Action Environment
The action, efficacy, and stability of ®-Propranolol-d7 Hydrochloride can be influenced by various environmental factors. For instance, the compound’s effectiveness can be affected by the patient’s physiological condition, such as liver function, as it undergoes significant first-pass metabolism in the liver . Furthermore, according to an environmental risk assessment, the use of propranolol is predicted to present a low risk to the environment .
Análisis Bioquímico
Biochemical Properties
®-Propranolol-d7 Hydrochloride functions as a beta-adrenergic receptor antagonist, interacting with both beta-1 and beta-2 adrenergic receptors. These receptors are part of the G protein-coupled receptor family and play a crucial role in the regulation of cardiovascular functions. By binding to these receptors, ®-Propranolol-d7 Hydrochloride inhibits the action of endogenous catecholamines, such as adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure . Additionally, ®-Propranolol-d7 Hydrochloride interacts with various enzymes involved in its metabolism, including cytochrome P450 enzymes, which facilitate its biotransformation and elimination from the body .
Cellular Effects
®-Propranolol-d7 Hydrochloride exerts significant effects on various cell types, particularly those in the cardiovascular system. In cardiac cells, it reduces the rate of contraction by inhibiting beta-adrenergic signaling pathways, which are responsible for increasing heart rate and contractility . This compound also affects vascular smooth muscle cells by promoting vasodilation, thereby reducing blood pressure. Furthermore, ®-Propranolol-d7 Hydrochloride influences cellular metabolism by modulating the activity of enzymes involved in energy production and utilization .
Molecular Mechanism
The molecular mechanism of ®-Propranolol-d7 Hydrochloride involves its binding to beta-adrenergic receptors, which are located on the surface of various cell types. Upon binding, ®-Propranolol-d7 Hydrochloride blocks the activation of these receptors by endogenous catecholamines, preventing the downstream signaling cascade that leads to increased heart rate and blood pressure . This inhibition results in decreased cyclic AMP (cAMP) levels, reduced activation of protein kinase A (PKA), and subsequent modulation of ion channels and other target proteins involved in cardiovascular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-Propranolol-d7 Hydrochloride can vary over time depending on its stability and degradation. Studies have shown that this compound remains stable under controlled conditions, allowing for consistent results in in vitro and in vivo experiments . Over extended periods, ®-Propranolol-d7 Hydrochloride may undergo degradation, which can influence its efficacy and potency. Long-term exposure to this compound has been associated with sustained reductions in heart rate and blood pressure, as well as potential alterations in cellular function .
Dosage Effects in Animal Models
The effects of ®-Propranolol-d7 Hydrochloride in animal models are dose-dependent, with varying outcomes observed at different dosage levels. At low doses, this compound effectively reduces heart rate and blood pressure without causing significant adverse effects . At higher doses, ®-Propranolol-d7 Hydrochloride may induce toxic effects, including bradycardia, hypotension, and potential cardiotoxicity . These findings highlight the importance of careful dosage optimization in preclinical studies to ensure both efficacy and safety.
Metabolic Pathways
®-Propranolol-d7 Hydrochloride is metabolized primarily by the liver, where it undergoes biotransformation through the action of cytochrome P450 enzymes . These enzymes facilitate the oxidation and subsequent conjugation of the compound, leading to the formation of various metabolites that are excreted in the urine . The metabolic pathways of ®-Propranolol-d7 Hydrochloride are similar to those of non-deuterated propranolol, with the deuterium atoms providing enhanced stability and reduced metabolic turnover .
Transport and Distribution
Within cells and tissues, ®-Propranolol-d7 Hydrochloride is transported and distributed through various mechanisms. This compound can cross cell membranes via passive diffusion and is also actively transported by specific membrane transporters . Once inside the cells, ®-Propranolol-d7 Hydrochloride can bind to intracellular proteins and accumulate in specific compartments, such as the cytoplasm and mitochondria . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of ®-Propranolol-d7 Hydrochloride plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with beta-adrenergic receptors on the cell membrane . Additionally, ®-Propranolol-d7 Hydrochloride can be found in other subcellular compartments, such as the mitochondria, where it may influence cellular metabolism and energy production . The targeting of ®-Propranolol-d7 Hydrochloride to specific subcellular locations is facilitated by its physicochemical properties and interactions with intracellular proteins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Propranolol-d7 Hydrochloride involves the incorporation of deuterium atoms into the propranolol molecule. This can be achieved through several synthetic routes, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis of propranolol can result in the incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods
Industrial production of ®-Propranolol-d7 Hydrochloride typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:
Catalytic Deuteration: Using catalysts such as palladium on carbon (Pd/C) to facilitate the exchange of hydrogen with deuterium.
Purification: The final product is purified using techniques such as crystallization or chromatography to remove any impurities and ensure the desired isotopic purity.
Análisis De Reacciones Químicas
Types of Reactions
®-Propranolol-d7 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding metabolites.
Reduction: Reduction reactions can convert the compound back to its parent form.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide) are commonly used.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of ®-Propranolol-d7 Hydrochloride, which are used to study the compound’s pharmacokinetics and metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
(S)-Propranolol Hydrochloride: The enantiomer of ®-Propranolol Hydrochloride, which has different pharmacological properties.
Atenolol: A selective beta-1 adrenergic receptor blocker used to treat hypertension and angina.
Metoprolol: Another selective beta-1 adrenergic receptor blocker with similar uses as atenolol.
Uniqueness
®-Propranolol-d7 Hydrochloride is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications, such as improved stability and the ability to trace the compound using mass spectrometry. This makes it a valuable tool in pharmacokinetic and metabolic studies.
Propiedades
Número CAS |
1346617-25-1 |
|---|---|
Fórmula molecular |
C16H22ClNO2 |
Peso molecular |
302.85 |
Nombre IUPAC |
(2R)-1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-naphthalen-1-yloxypropan-2-ol;hydrochloride |
InChI |
InChI=1S/C16H21NO2.ClH/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16;/h3-9,12,14,17-18H,10-11H2,1-2H3;1H/t14-;/m1./s1/i1D3,2D3,12D; |
Clave InChI |
ZMRUPTIKESYGQW-DECJMFKTSA-N |
SMILES |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O.Cl |
Sinónimos |
(2R)-1-[(1-Methylethyl-d7)amino]-3-(1-naphthalenyloxy)-2-propanol Hydrochloride; (+)-1-(Isopropyl-d7)amino-3-(1-naphthyloxy)-2-propanol Hydrochloride; (+)-Anapriline-d7; (+)-Propranolol-d7 Hydrochloride; (R)-(+)-Propranolol-d7 Hydrochloride; AY 20694 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


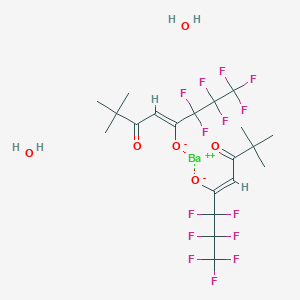
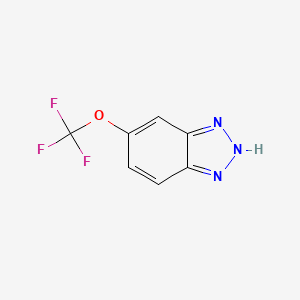
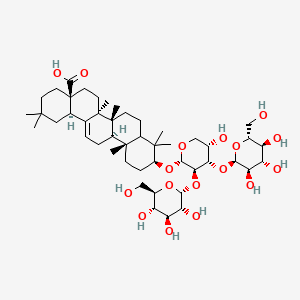
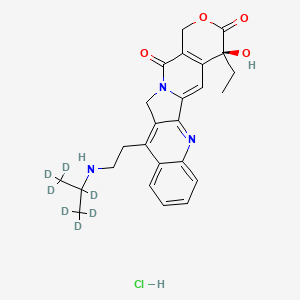
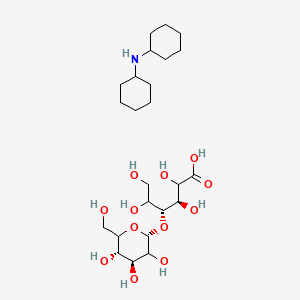
![D-[3-13C]Ribose](/img/structure/B583934.png)

